2,6-Diiodoaniline

説明

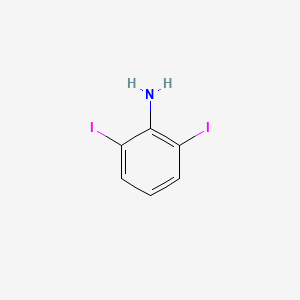

Structure

2D Structure

特性

分子式 |

C6H5I2N |

|---|---|

分子量 |

344.92 g/mol |

IUPAC名 |

2,6-diiodoaniline |

InChI |

InChI=1S/C6H5I2N/c7-4-2-1-3-5(8)6(4)9/h1-3H,9H2 |

InChIキー |

FIDMLQVSXXHZDF-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C(=C1)I)N)I |

製品の起源 |

United States |

準備方法

Preparation Methods Analysis

Iodination Using Sodium Dichloroiodate (NaICl₂)

One of the primary methods for synthesizing 2,6-diiodoaniline involves the use of sodium dichloroiodate (NaICl₂) as an iodinating agent.

Reaction Conditions and Mechanism

The reaction typically proceeds through electrophilic aromatic substitution, where the iodinating species generated from sodium dichloroiodate attacks the electron-rich positions ortho to the amino group in aniline.

Aniline + 2 NaICl₂ → this compound + 2 NaCl + 2 HCl

Research findings indicate that when 2M aqueous sodium dichloroiodate (NaICl₂) solution is used with aniline, this compound forms readily as the main product. However, this method often produces a mixture of iodinated products requiring further purification.

Process Optimization

To mitigate the formation of undesired byproducts, researchers have incorporated activated carbon in the reaction mixture, as iodine is well adsorbed on carbon. This modification helps control the selectivity of the iodination process and enhances the yield of the desired this compound.

The typical procedure involves:

- Dissolving aniline in an aqueous solution

- Adding 2M aqueous NaICl₂

- Adding activated carbon to the reaction mixture

- Allowing the reaction to proceed at specified temperatures (typically room temperature to 60°C)

- Isolation and purification of the product

Iodination Using Iodine and Hydrogen Peroxide

Another effective method for preparing this compound utilizes elemental iodine (I₂) and hydrogen peroxide (H₂O₂) as oxidant.

Reaction Conditions and Protocol

The synthesis generally follows this procedure:

- Dissolution of aniline in a suitable solvent (glycerol or methanol)

- Addition of potassium iodide (KI) or elemental iodine (I₂)

- Addition of hydrogen peroxide as an oxidizing agent

- Acid catalysis using sulfuric acid (H₂SO₄) to activate the peroxide

- Heating the reaction mixture to 60-70°C

- Workup and isolation of this compound

The reaction stoichiometry plays a crucial role in determining the distribution of products. Research findings indicate that using a 1:1.5:1.5 ratio of aniline:iodine:H₂O₂ can lead to selective di-iodination at positions 2 and 6.

Iodination Using Iodine Monochloride (ICl)

Iodine monochloride (ICl) represents another effective reagent for the preparation of this compound through direct iodination of aniline.

Reaction Protocol

The synthetic procedure typically involves:

- Dissolving aniline in acetic acid

- Adding iodine monochloride (20% ICl in acetic acid)

- Allowing the reaction to proceed at room temperature overnight

- Diluting with cold water to precipitate the product

- Filtration, washing, and crystallization from dimethylformamide (DMF)

This method has been applied successfully in the preparation of related compounds such as 4,4'-sulfonylbis(this compound), suggesting its effectiveness for this compound synthesis.

Yield and Purity Considerations

The ICl method generally provides good to excellent yields (70-90%) of iodinated anilines with high purity. The regioselectivity is primarily influenced by the electronic effects of the amino group directing the iodination to the ortho positions.

Hypervalent Iodine-Mediated Iodination

Hypervalent iodine reagents offer an alternative approach for the preparation of this compound, often with enhanced selectivity and milder reaction conditions.

Catalyst Screening

Various hypervalent iodine reagents have been evaluated for their efficiency in iodination reactions. Table 2 summarizes the performance of different reagents in the iodination of aniline.

Optimized Procedure with Co-Oxidant

The most effective protocol involves using sodium dichloroiodate (NaICl₂) with activated carbon and oxone® (potassium peroxymonosulfate) as a co-oxidant. This combination provides improved yields and faster reaction times.

A typical procedure follows:

- Aniline (1.08 mmol) is added to a suspension of 2M aqueous NaICl₂ (0.26 mmol)

- Activated carbon (0.13 g) and oxone® (1.08 mmol) are added

- The mixture is stirred at 100°C for 3 hours

- Upon completion, the carbon is removed by filtration

- The product is extracted with ethyl acetate and purified by column chromatography

Selective Iodination of Substituted Anilines

The preparation methods described above can be adapted for the synthesis of substituted 2,6-diiodoanilines, which demonstrates the versatility of these approaches.

Preparation of 4-tert-Butyl-2,6-diiodoaniline

4-tert-Butyl-2,6-diiodoaniline has been synthesized using iodide and hydrogen peroxide under acid catalysis. The procedure yields the product as a red oil with the following spectroscopic data:

Preparation of Halogenated 2,6-Diiodoanilines

Related compounds such as 4-chloro-2,6-diiodoaniline and 4-fluoro-2,6-diiodoaniline have been prepared using similar iodination procedures. These syntheses generally follow a general procedure for halogenation of aniline derivatives, with yields ranging from 31% to 72%.

Comparative Analysis of Preparation Methods

Each preparation method for this compound offers distinct advantages and limitations. Table 3 provides a comprehensive comparison of the different approaches.

| Method | Advantages | Limitations | Environmental Considerations | Scale-up Potential |

|---|---|---|---|---|

| NaICl₂ | - Readily available reagents - Moderate reaction conditions |

- Potential formation of multiple iodinated products - Requires activated carbon |

- Generates chloride waste - Moderate atom economy |

Good |

| I₂/H₂O₂ | - Green oxidant (H₂O₂) - Tunable selectivity |

- Requires precise stoichiometry - Acid catalyst needed |

- Environmentally friendly oxidant - Glycerol as green solvent |

Excellent |

| ICl | - High regioselectivity - Good yields |

- Corrosive reagent - Acetic acid as solvent |

- Generates acidic waste - Moderate atom economy |

Moderate |

| Hypervalent iodine reagents | - High selectivity - Milder conditions with co-oxidants |

- Requires specialty reagents - May need higher temperatures |

- Potential for green solvent systems - Catalytic options available |

Good |

Reaction Condition Optimization

The preparation of this compound can be optimized by carefully adjusting reaction parameters. Table 4 illustrates how various reaction conditions affect the iodination process.

化学反応の分析

Types of Reactions

2,6-Diiodoaniline undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions, such as the Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Substitution Products: Depending on the nucleophile, various substituted anilines can be formed.

Oxidation Products: Oxidation can lead to the formation of nitroanilines or quinones.

Coupling Products: Coupling reactions can produce biaryl compounds or other complex structures.

科学的研究の応用

2,6-Diiodoaniline has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Pharmaceuticals: The compound is used in the development of drugs and active pharmaceutical ingredients.

Material Science: It is utilized in the synthesis of polymers and other materials with specific properties.

Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions

作用機序

The mechanism of action of 2,6-diiodoaniline depends on its application. In organic synthesis, it acts as a precursor or intermediate in various reactions. In biological systems, it can interact with enzymes or proteins, potentially inhibiting their activity. The iodine atoms play a crucial role in these interactions, often enhancing the compound’s reactivity and binding affinity .

類似化合物との比較

Comparison with Similar Compounds

2,6-Diiodo-4-nitroaniline (CAS 5398-27-6)

- Structure : Features iodine at the 2- and 6-positions and a nitro group at the 4-position.

- Properties : Yellow-to-green crystalline powder; irritant (Hazard Code Xi, Risk Statements 36/37/38) .

- Synthesis : Prepared via iodination of 4-nitroaniline or nitration of 2,6-diiodoaniline .

- Applications : Used in the synthesis of triiodinated compounds for pharmaceutical or imaging applications.

4-(tert-Butyl)-2,6-diiodoaniline (CAS 173282-39-8)

- Structure : Incorporates a bulky tert-butyl group at the 4-position alongside iodine substituents.

- Properties : Molecular weight 401.03 g/mol; requires strict storage conditions (2–8°C, inert atmosphere) .

- Safety : Classified as a warning substance with extensive precautionary measures (e.g., P210: avoid heat/sparks) .

2,4,6-Triiodoaniline

- Structure : Three iodine atoms at the 2-, 4-, and 6-positions.

- Synthesis : Derived from this compound via additional iodination steps .

- Reactivity : Increased electron-withdrawing effects reduce ring reactivity but enhance stability for applications in X-ray contrast agents.

2,6-Dimethylaniline (CAS 87-62-7)

- Structure : Methyl groups at the 2- and 6-positions instead of iodine.

- Properties : Molecular weight 121.18 g/mol; liquid at room temperature .

- Reactivity: Methyl groups are electron-donating, activating the ring for electrophilic substitution. For example, it undergoes oxidation via the Fenton process to form intermediates like 2,6-dimethylphenol and acetic acid .

- Applications : Used in dye manufacturing and as a reagent in pharmaceutical synthesis .

2,6-Di(propan-2-yl)aniline (CAS 24544-04-5)

- Structure : Bulky isopropyl groups at the 2- and 6-positions.

- Properties : Higher steric hindrance compared to iodine or methyl substituents.

- Safety: No significant hazards reported beyond standard handling precautions .

Comparative Analysis Table

Key Research Findings

- Reactivity : Iodine substituents in this compound derivatives slow electrophilic substitution but enable precise regioselectivity in further functionalization . In contrast, methyl groups in 2,6-dimethylaniline accelerate reactions like nitration or sulfonation .

- Safety : this compound derivatives generally pose irritant risks, while 2,6-dimethylaniline exhibits higher toxicity (linked to methemoglobinemia) .

- Synthetic Utility : The tert-butyl variant’s steric bulk improves selectivity in cross-coupling reactions, as seen in palladium-catalyzed transformations .

Q & A

Q. What are the standard synthetic routes for preparing 2,6-Diiodoaniline, and what are their mechanistic considerations?

Methodological Answer: this compound is typically synthesized via sequential iodination of aniline derivatives. A common approach involves diazotization followed by iodination, as described in the synthesis of analogous triiodoarenes . Key steps include:

- Initial iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media.

- Diazotization of the intermediate with nitrous acid (HNO₂) to form a diazonium salt, which is then displaced by iodide ions.

Mechanistic studies highlight the role of electrophilic aromatic substitution and the stability of intermediates under varying pH conditions. Yield optimization often requires controlled temperature (0–5°C) and stoichiometric excess of iodine sources .

Q. How can this compound be characterized using chromatographic and spectroscopic techniques?

Methodological Answer:

- Gas Chromatography (GC): Suitable for purity assessment when derivatized with trifluoroacetic anhydride to improve volatility. Column: DB-5MS (30 m × 0.25 mm), with helium carrier gas at 1.2 mL/min .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns (e.g., 5 μm, 250 × 4.6 mm) with UV detection at 254 nm. Mobile phase: Acetonitrile/water (70:30 v/v) + 0.1% formic acid .

- Spectroscopy: NMR (¹H/¹³C) confirms substitution patterns (e.g., aromatic proton absence at positions 2 and 6). IR spectroscopy identifies N-H stretches (~3400 cm⁻¹) and C-I bonds (~500 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods due to potential vapor release (vapor pressure <0.01 mmHg at 20°C) .

- First Aid: In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation. No acute toxicity data are available, but structural analogs show moderate irritancy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields of this compound synthesis across different iodination methods?

Methodological Answer: Discrepancies in yields (e.g., 40–75%) often arise from:

- Reagent Purity: Trace moisture in NIS reduces iodination efficiency. Dry solvents (e.g., molecular sieves) improve consistency .

- Reaction Monitoring: Use TLC (silica gel, hexane/ethyl acetate 8:2) or in-situ Raman spectroscopy to track intermediate formation.

- Statistical Analysis: Apply factorial design experiments to isolate variables (temperature, stoichiometry) affecting yield. For example, ANOVA can identify significant interactions between iodine equivalents and reaction time .

Q. What strategies optimize the regioselectivity of this compound synthesis to minimize byproducts like 2,4-diiodo isomers?

Methodological Answer:

- Directing Groups: Introduce temporary substituents (e.g., nitro groups) at the para position to block undesired iodination. Subsequent reduction (e.g., H₂/Pd-C) restores the amino group .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance iodine electrophilicity, favoring 2,6-substitution over 2,3.

- Catalysis: Copper(I) iodide (CuI) accelerates regioselective iodination via coordination with the amino group .

Q. How can computational chemistry aid in predicting the reactivity and stability of this compound derivatives?

Methodological Answer:

- DFT Calculations: Optimize molecular geometries at the B3LYP/6-31G* level to predict reaction pathways (e.g., iodination energy barriers).

- Hammett Analysis: Correlate substituent effects (σ values) with reaction rates to design derivatives with tailored electronic properties.

- Molecular Dynamics (MD): Simulate solvent interactions to assess solubility and aggregation tendencies, critical for nanocrystal or polymer applications .

Q. What advanced analytical methods are suitable for detecting trace impurities in this compound samples?

Methodological Answer:

- LC-MS/MS: Quantify sub-ppm impurities (e.g., 2,4-diiodoaniline) using multiple reaction monitoring (MRM). Ionization: ESI+ at 3.5 kV .

- X-ray Crystallography: Resolve structural ambiguities caused by isomer contamination. Requires single crystals grown via slow evaporation in ethanol/water .

- Elemental Analysis: Validate iodine content (±0.3% accuracy) using combustion followed by ion chromatography .

Q. How can researchers design experiments to evaluate the environmental persistence of this compound in aqueous systems?

Methodological Answer:

- Hydrolysis Studies: Monitor degradation kinetics in buffered solutions (pH 4–10) at 25°C. Sample aliquots analyzed via HPLC-UV .

- Photolysis: Expose solutions to UV light (λ = 254 nm) and track byproduct formation (e.g., iodide ions via ion-selective electrodes).

- Microcosm Models: Simulate soil/water systems with microbial communities to assess biodegradation half-lives. Use ¹⁴C-labeled this compound for tracer studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。